Barbituric Acid-[13C4,15N2] physical and chemical properties
Barbituric Acid-[13C4,15N2] physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Barbituric Acid-[13C4,15N2], an isotopically labeled compound crucial for advanced research in pharmacology and drug development.
Core Physical and Chemical Properties
Barbituric Acid-[13C4,15N2] is a stable isotope-labeled version of barbituric acid. While specific experimental data for the labeled compound is not extensively published, its physical and chemical properties are expected to be nearly identical to those of its unlabeled counterpart. The primary difference lies in its molecular weight, which is higher due to the incorporation of heavy isotopes. This mass difference is the basis for its primary application as an internal standard in mass spectrometry-based quantification.
Table 1: Physical and Chemical Properties of Barbituric Acid-[13C4,15N2] and Unlabeled Barbituric Acid
| Property | Barbituric Acid-[13C4,15N2] | Unlabeled Barbituric Acid | Source(s) |
| Molecular Formula | ¹³C₄H₄¹⁵N₂O₃ | C₄H₄N₂O₃ | [1] |
| Molecular Weight | 134.07 g/mol | 128.09 g/mol | [1] |
| Accurate Mass | 134.0196 u | 128.0222 u | [1] |
| CAS Number | 1173019-05-0 | 67-52-7 | [2] |
| Appearance | White to off-white solid | White crystalline powder | [3] |
| Melting Point | Not specified (expected to be similar to unlabeled) | 245-255 °C (decomposes) | [3] |
| Boiling Point | Not specified (expected to be similar to unlabeled) | 260 °C (decomposes) | [3] |
| Solubility in Water | Not specified (expected to be similar to unlabeled) | 142 g/L at 20 °C | [3] |
| pKa | Not specified (expected to be similar to unlabeled) | 4.01 | [3] |
| Isotopic Purity | >98% | Not applicable | |
| Chemical Purity | >97% | ≥99% (typical) |
Synthesis of Barbituric Acid-[13C4,15N2]
The synthesis of Barbituric Acid-[13C4,15N2] follows the well-established condensation reaction used for the preparation of unlabeled barbituric acid. The key to producing the labeled compound is the use of isotopically enriched starting materials: [¹³C₄]diethyl malonate and [¹⁵N₂]urea.
Experimental Protocol: Synthesis
This protocol is adapted from the standard synthesis of barbituric acid.[3][4][5][6][7]
Materials:
-
Sodium metal
-
Absolute ethanol
-
[¹³C₄]diethyl malonate
-
[¹⁵N₂]urea
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve finely cut sodium metal in absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.
-
Condensation Reaction: To the sodium ethoxide solution, add [¹³C₄]diethyl malonate, followed by a solution of [¹⁵N₂]urea dissolved in hot absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. A white precipitate of the sodium salt of Barbituric Acid-[13C4,15N2] will form.
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Acidification and Precipitation: After cooling, dissolve the precipitate in warm water. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the Barbituric Acid-[13C4,15N2].
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven. Further purification can be achieved by recrystallization from hot water.
Applications in Research and Drug Development
The primary application of Barbituric Acid-[13C4,15N2] is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in pharmacokinetic and metabolic studies.[8][9][10]
Pharmacokinetic Studies
Stable isotope-labeled drugs are invaluable in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[8] By co-administering a known amount of the labeled drug with the unlabeled drug, the concentration of the unlabeled drug in biological samples can be accurately quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[8][9] The labeled compound serves as an ideal internal standard because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.
Experimental Workflow: Pharmacokinetic Study using LC-MS
The following diagram illustrates a typical workflow for a pharmacokinetic study employing Barbituric Acid-[13C4,15N2] as an internal standard.
Caption: Workflow for a pharmacokinetic study using a labeled internal standard.
Experimental Protocol: Sample Preparation and LC-MS Analysis
This protocol provides a general guideline for the analysis of an unlabeled barbiturate in a biological matrix using Barbituric Acid-[13C4,15N2] as an internal standard. Method optimization will be required for specific applications.[11][12][13]
Materials:
-
Biological sample (e.g., plasma)
-
Barbituric Acid-[13C4,15N2] solution of known concentration
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Extraction solvent (e.g., ethyl acetate)
-
HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 HPLC column
Procedure:
-
Sample Spiking: To a known volume of the biological sample, add a precise volume of the Barbituric Acid-[13C4,15N2] internal standard solution.
-
Protein Precipitation: Add a protein precipitation agent, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.
-
HPLC: Separate the analyte and internal standard on a C18 column using a suitable mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
MS/MS: Monitor the specific precursor-to-product ion transitions for both the unlabeled drug and the labeled internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Calculate the concentration of the unlabeled drug in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathways
While Barbituric Acid-[13C4,15N2] itself is not pharmacologically active, it is the parent compound of barbiturate drugs.[3] Barbiturates exert their effects primarily by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[14] This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anticonvulsant effects.
The following diagram illustrates the general mechanism of action of barbiturates on the GABA-A receptor.
Caption: General mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
Barbituric Acid-[13C4,15N2] is an essential tool for modern pharmaceutical research. Its use as an internal standard enables highly accurate and reliable quantification of barbiturate drugs and their metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of their pharmacokinetic profiles and contributes to the development of safer and more effective therapeutics. The well-established synthesis of barbituric acid can be readily adapted for the preparation of this labeled compound, making it accessible for a wide range of research applications.
References
- 1. Barbituric Acid-13C,15N2 | LGC Standards [lgcstandards.com]
- 2. Barbituric Acid-[13C4,15N2] | CAS 1173019-05-0 | IsoSciences | Biomol.de [biomol.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 8. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. musechem.com [musechem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. ijsra.net [ijsra.net]
- 14. Barbituric Acid | C4H4N2O3 | CID 6211 - PubChem [pubchem.ncbi.nlm.nih.gov]
